molecular formula C20H12N2O5 B5025144 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid

4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid

Cat. No. B5025144
M. Wt: 360.3 g/mol
InChI Key: FBXIFNIVMOPRBZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid is not fully understood. However, it is believed to function as a charge-transporting material due to its high electron affinity and good charge mobility.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity, making it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid in lab experiments is its ease of synthesis. It can be synthesized using simple and readily available starting materials. However, one of the limitations is its low solubility in common solvents, which can make it difficult to handle in certain experiments.

Future Directions

There are several potential future directions for the research on 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid. One of the directions is to study its potential applications in the development of new materials for energy storage and conversion devices. Another direction is to investigate its use in biomedical applications, such as drug delivery systems and tissue engineering. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.
In conclusion, this compound is a promising compound that has potential applications in various fields of science. Its ease of synthesis, low toxicity, and good charge mobility make it a promising candidate for use in the development of new materials for various applications. Further research is needed to fully understand its properties and to optimize its use in different fields.

Synthesis Methods

The synthesis of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid involves the reaction between 5-(3-nitrophenyl)-2-furaldehyde and 4-cyanobenzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the desired compound.

Scientific Research Applications

4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid has been studied for its potential applications in various fields of science. One of the major applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the development of new materials for optoelectronic devices, such as solar cells and light-emitting diodes.

properties

IUPAC Name

4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c21-12-16(13-4-6-14(7-5-13)20(23)24)11-18-8-9-19(27-18)15-2-1-3-17(10-15)22(25)26/h1-11H,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXIFNIVMOPRBZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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